Product packaging for Saframycin S(Cat. No.:CAS No. 75425-66-0)

Saframycin S

Cat. No.: B1680731
CAS No.: 75425-66-0
M. Wt: 553.6 g/mol
InChI Key: FKBKETJRCKZDAM-UHFFFAOYSA-N
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Description

Contextualization within the Bis-tetrahydroisoquinoline Alkaloid Family

Saframycin S belongs to the bis-tetrahydroisoquinoline (THIQ) alkaloid family, a class of natural products known for their complex and densely functionalized pentacyclic frameworks. researchgate.net This family includes other well-known compounds such as Saframycin A and Ecteinascidin 743. beilstein-journals.orgresearchgate.net The core structure of these molecules is typically assembled from two tetrahydroisoquinoline units. beilstein-journals.org The intricate architecture of these compounds has made them compelling targets for synthetic chemists. nih.gov

The biological activity of the bis-THIQ alkaloids is a significant area of study. Many members of this family exhibit potent antitumor properties, which are often attributed to their ability to alkylate DNA. beilstein-journals.orgresearchgate.net This biological activity is linked to the presence of a hemiaminal or aminonitrile functional group, which can generate an electrophilic iminium ion that covalently binds to guanine (B1146940) residues in the minor groove of DNA. researchgate.netnih.gov

Historical Overview of Initial Discovery and Isolation from Microbial Sources

This compound was first identified as a satellite antibiotic produced in minute quantities alongside streptothricin (B1209867) by the actinomycete Streptomyces lavendulae. nih.gov Its discovery was a result of sophisticated screening procedures aimed at uncovering new bioactive compounds from microorganisms. nih.gov

A pivotal moment in the study of saframycins was the observation that adding cyanide to the culture broth of Streptomyces lavendulae significantly increased the production of Saframycin A. nih.govresearchgate.net This led to the subsequent isolation and characterization of this compound, which was identified as decyano-saframycin A. nih.govnih.gov This discovery revealed that this compound is the direct biosynthetic precursor to Saframycin A. nih.govnih.gov The isolation of this compound was crucial for elucidating the biosynthetic pathway of this important class of antibiotics. nih.gov

The production of saframycins, including this compound, has also been identified in other microbial sources, such as the myxobacterium Myxococcus xanthus. psu.edu

Academic Significance as a Research Probe and Precursor for Analog Development

This compound has proven to be an invaluable tool in scientific research. Its status as the direct precursor to Saframycin A has made it instrumental in studying the biosynthesis of bis-tetrahydroisoquinoline alkaloids. nih.gov The isolation of this compound enabled the preparation of labeled Saframycin A, which was critical for understanding the molecular mechanism of action of these antibiotics. nih.gov

Furthermore, this compound serves as a key starting material for the development of novel analogs. nih.gov By understanding the biosynthetic pathway, researchers have been able to use resting cells of the producing strain to create new saframycin derivatives. nih.gov This has led to the generation of compounds with modified side chains, which can exhibit different pharmacodynamic properties. nih.gov The development of modular synthetic approaches allows for the rational design and systematic modification of the tetrahydroisoquinoline scaffold, facilitating the creation of new DNA-binding agents with tailored properties. beilstein-journals.orgbeilstein-journals.org This has significant implications for the development of new therapeutic agents. nih.govcaltech.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N3O9 B1680731 Saframycin S CAS No. 75425-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75425-66-0

Molecular Formula

C28H31N3O9

Molecular Weight

553.6 g/mol

IUPAC Name

N-[[(1S,2S,10R,12S,13R)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

InChI

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16+,17-,20+,28-/m0/s1

InChI Key

FKBKETJRCKZDAM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saframycin S;  Decyano-saframycin A; 

Origin of Product

United States

Biosynthesis and Biogenetic Pathways of Saframycin S

Enzymatic Machinery and Catalytic Transformations in Saframycin S Biosynthesis

Tailoring Enzymes and Post-Assembly Modifications

Other Modifying Enzymes (e.g., SfmE, SfmCy2) and Their Catalytic Roles

The biosynthesis of saframycins, including Saframycin A, involves several post-assembly modification steps catalyzed by specific enzymes. Among these, SfmE and SfmCy2 play crucial roles in the final stages of maturation. SfmE is characterized as a membrane-bound peptidase responsible for hydrolyzing a fatty acyl chain, thereby releasing an amino group researchgate.netresearchgate.net. This deacylation step is essential for the subsequent modifications. Following the action of SfmE, SfmCy2, a secreted FAD-linked oxidoreductase, catalyzes an extracellular oxidative deamination researchgate.netresearchgate.netmdpi.com. These enzymatic reactions are critical components of what is described as a "prodrug maturation process" in the biosynthesis of Saframycin A, indicating their importance in preparing the compound for its biological function researchgate.netmdpi.com.

Biosynthetic Gene Clusters and Genetic Manipulation for this compound Research

The biosynthesis of saframycins is orchestrated by complex biosynthetic gene clusters (BGCs), typically involving nonribosomal peptide synthetase (NRPS) systems and a suite of tailoring enzymes nih.govnih.gov. Understanding these gene clusters is fundamental for elucidating the biosynthetic pathways and for developing strategies for genetic manipulation to produce new saframycin derivatives.

Characterization of the Saframycin A Gene Cluster (and relevance to this compound)

The biosynthetic gene cluster for Saframycin A (SFM-A), produced by Streptomyces lavendulae NRRL 11002, has been extensively characterized nih.govnih.gov. This cluster spans a 62-kb contiguous DNA region and comprises 30 identified genes nih.govnih.gov. These genes collectively encode an unusual nonribosomal peptide synthetase (NRPS) system, various tailoring enzymes, and proteins involved in regulation and resistance nih.govnih.gov.

Key components of the NRPS system within the SFM-A cluster include three genes: sfmA, sfmB, and sfmC nih.gov. The assembly of the core saframycin scaffold involves an iterative mechanism for forming a tetrapeptidyl intermediate, a process where the typical colinearity rule for NRPS systems does not strictly apply nih.govnih.gov. Precursor feeding studies have shown that the fundamental skeleton of saframycins is derived from amino acids such as tyrosine, alanine, glycine, and methionine mdpi.com. Specifically, L-tyrosine undergoes modifications to yield 3-hydroxy-5-methyl-O-methyltyrosine, which, along with L-alanine and glycine, are assembled by the SfmA-C NRPS system researchgate.net.

The characterization of the Saframycin A gene cluster is highly relevant to this compound research because this compound is a structurally related analog, sometimes referred to as "decyano-saframycin A" nih.gov. The shared structural features and common biosynthetic origins within the saframycin family suggest that their biosynthetic pathways share significant similarities and conserved mechanisms nih.govnih.govresearchgate.netpsu.edu.

Comparative Genomics and Evolutionary Insights into Saframycin Biosynthesis

Comparative genomics provides powerful tools for unraveling the evolutionary history and diversity of biosynthetic pathways, including those for saframycins asm.orgbiorxiv.orgresearchgate.netnih.govfrontiersin.org. Studies employing comparative genomics have revealed common strategies in the NRPS-directed tetrapeptide assembly across different saframycin family members, such as SFM-A, SFM-Mx1, and safracin B (SAC-B) nih.gov. This indicates a conserved evolutionary basis for their core biosynthetic machinery.

Comparative genomic analyses can identify both unique and conserved biosynthetic gene clusters (BGCs) across different microbial strains, highlighting the potential for discovering novel natural products and their biosynthetic routes biorxiv.orgresearchgate.net. The observed heterogeneity in BGCs among various Streptomyces species underscores their diverse biosynthetic and metabolic capabilities, making them promising candidates for the identification of new molecules researchgate.net.

Directed Biosynthesis and Combinatorial Biosynthesis for Novel this compound Analogs

The detailed understanding of saframycin biosynthetic gene clusters and pathways has opened avenues for genetic manipulation techniques like directed biosynthesis and combinatorial biosynthesis to create novel saframycin analogs nih.gov.

Directed Biosynthesis: This approach involves the supplementation of microbial cultures with specific precursor molecules or amino acid analogs that can be incorporated into the natural product structure by the biosynthetic machinery nih.gov. For instance, feeding Streptomyces lavendulae with various amino acid analogs led to the production of new saframycin derivatives (e.g., Yd-1, Yd-2, and Y3) where the N-terminal pyruvic acid in the side chain of Saframycin A was replaced nih.gov. This demonstrates the plasticity of the biosynthetic pathway and its capacity to incorporate non-native building blocks.

Combinatorial Biosynthesis: This more advanced technique leverages the modular nature of enzymes involved in secondary metabolite biosynthesis, particularly NRPSs, to engineer pathways for producing hybrid or novel compounds tandfonline.com. By manipulating the order or structure of these enzymatic modules, or even transferring them to different host organisms, researchers can generate diverse libraries of analogs tandfonline.com. The availability of characterized gene clusters for saframycins (SFM-A, SFM-Mx1, SAC-B) is crucial for such efforts, as it provides the genetic blueprint for rational pathway engineering nih.gov. This approach holds significant promise for synthesizing saframycin analogs with potentially improved properties or novel biological activities that might be difficult to achieve through traditional chemical synthesis nih.govgoogle.com.

Compound Information

Molecular Mechanisms of Biological Activity of Saframycin S

Interactions with Deoxyribonucleic Acid (DNA)

The interaction of Saframycin S with DNA is a critical component of its mechanism of action. This interaction is characterized by the formation of covalent bonds, a preference for specific DNA sequences, and a series of chemical transformations that enable these processes.

Covalent DNA Adduct Formation and Alkylation Chemistry

This compound is a DNA alkylating agent, meaning it forms a covalent bond with DNA. sjtu.edu.cnnih.gov This process is initiated by the generation of a reactive intermediate that can be attacked by nucleophilic sites on the DNA bases. beilstein-journals.orgbeilstein-journals.org Specifically, the N-2 position of guanine (B1146940) residues in the minor groove of the DNA helix acts as the nucleophile, attacking the C-21 position of this compound. sjtu.edu.cnbeilstein-journals.orgbeilstein-journals.orgmdpi.com This results in the formation of a reversible covalent aminal linkage between the drug and the DNA. researchgate.net The covalent nature of this bond is crucial for the potent biological activity of this compound. clockss.org

Sequence Selectivity in DNA Binding (e.g., Recognition of GC-rich Regions)

This compound does not bind randomly to DNA; it exhibits a clear preference for certain sequences. Studies have consistently shown that this compound preferentially binds to GC-rich regions of DNA. beilstein-journals.orgbeilstein-journals.org More specifically, it recognizes and alkylates sequences such as 5'-GGG and 5'-GGC. researchgate.netnih.gov This sequence selectivity is a key aspect of its interaction with DNA, directing the alkylation to specific sites within the genome. The recognition of these sequences is facilitated by non-covalent interactions that precede the covalent bond formation. researchgate.net

Generation of Electrophilic Iminium Ion Intermediates

The formation of the covalent adduct with DNA is preceded by the generation of a highly electrophilic intermediate. clockss.orgnih.gov Under physiological conditions, the hemiaminal or α-aminonitrile moiety at the C-21 position of this compound can lose a hydroxyl or cyanide group, respectively. beilstein-journals.orgbeilstein-journals.org This loss generates a reactive iminium ion. beilstein-journals.orgbeilstein-journals.orgclockss.orgnih.gov This cationic intermediate is highly susceptible to nucleophilic attack, readily reacting with the exocyclic amino group of guanine residues in the DNA minor groove to form the covalent bond. nih.govresearchgate.netpnas.org The formation of this iminium ion is a rate-limiting step and is essential for the DNA alkylating activity of this compound. mdpi.com

Hydrogen Bonding Interactions Facilitating DNA Recognition

The specific recognition of GC-rich sequences by this compound is not solely dependent on the covalent bond. Hydrogen bonding plays a crucial role in stabilizing the drug-DNA complex and orienting the molecule for the alkylation reaction. beilstein-journals.orgbeilstein-journals.org The oxygen functional groups located at the C8 and C18 positions of the this compound core structure act as hydrogen bond donors and/or acceptors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These groups form multipoint hydrogen bonds with the DNA bases within the minor groove, allowing the molecule to recognize a sequence of approximately three base pairs. beilstein-journals.orgbeilstein-journals.org This network of hydrogen bonds is a significant contributor to the stability and sequence specificity of the this compound-DNA adduct. researchgate.net

Cellular Targets and Mechanistic Pathways Beyond DNA Alkylation

While DNA alkylation is a primary mechanism of action for this compound, recent research has unveiled additional cellular targets and pathways that contribute to its biological activity. This indicates a more complex mechanism than previously understood.

Identification and Role of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) as a Protein Target

In addition to its direct interaction with DNA, this compound has been shown to target the protein Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govpnas.orgpnas.org GAPDH is a multifunctional enzyme known for its role in glycolysis, but it also participates in various nuclear processes. mdpi.comcancerbiomed.org Studies have demonstrated that this compound can form a ternary complex with both DNA and GAPDH. pnas.orgpnas.orgmdpi.com

This interaction appears to be significant for the drug's antiproliferative effects. The formation of Saframycin-DNA adducts does not inhibit the glycolytic function of GAPDH, suggesting that a different, non-glycolytic function of the enzyme is targeted. pnas.org It is proposed that the ternary complex of this compound, DNA, and GAPDH induces a toxic response in cells. pnas.orgpnas.orgmdpi.com Evidence for this includes the observation that treatment of cancer cells with saframycins leads to the nuclear translocation of GAPDH, and the depletion of cellular GAPDH levels confers resistance to the drug. pnas.orgpnas.org This suggests that the interaction with GAPDH is a crucial component of the cytotoxic mechanism of this compound, potentially by interfering with GAPDH's role as a transcriptional coactivator. pnas.orgpnas.org

Compound/FeatureInteraction DetailsSignificance
This compound Forms covalent adducts with DNA. researchgate.netgoogle.comPrimary mechanism of cytotoxicity.
DNA (GC-rich regions) Preferentially alkylated at 5'-GGG and 5'-GGC sequences. researchgate.netnih.govDictates the sites of DNA damage.
Iminium Ion Electrophilic intermediate formed at C-21. beilstein-journals.orgclockss.orgnih.govEssential for the DNA alkylation reaction.
Hydrogen Bonds Form between drug (C8, C18 oxygens) and DNA bases. beilstein-journals.orgbeilstein-journals.orgStabilizes drug-DNA complex and ensures sequence selectivity. researchgate.net
GAPDH Forms a ternary complex with this compound and DNA. pnas.orgpnas.orgmdpi.comImplicates a novel mechanism of action beyond direct DNA damage. pnas.orgpnas.org
Formation of Ternary Complexes Involving GAPDH, DNA, and this compound

A pivotal aspect of the molecular mechanism of this compound and its analogs is the formation of a ternary complex with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and duplex DNA. researchgate.netmdpi.comresearchgate.net Research has demonstrated that saframycins can covalently modify duplex DNA, and this adduct is then specifically recognized by GAPDH. researchgate.netmdpi.com This interaction is not a random occurrence but a specific binding event that implicates GAPDH as a direct protein target in the antiproliferative activity of this class of compounds. researchgate.netresearchgate.net

The formation of this ternary complex is considered a toxic event for the cell. mdpi.com It is hypothesized that this complex interferes with the normal functions of both DNA and GAPDH, contributing to the cytotoxic effects of the antibiotic. researchgate.net While the precise downstream consequences of this ternary complex formation are still under investigation, it represents a significant departure from the previously held belief that DNA alkylation was the sole mechanism of action for saframycins. researchgate.netmdpi.com The monomeric form of GAPDH, rather than its common tetrameric form associated with glycolysis, is thought to be the one that recognizes the saframycin-DNA adduct. researchgate.net

Impact of this compound on Nuclear Translocation of GAPDH

Concurrent with the formation of the ternary complex, treatment of cancer cells with saframycin analogs has been shown to induce the nuclear translocation of GAPDH. researchgate.netmdpi.compnas.org Under normal physiological conditions, GAPDH is predominantly a cytosolic enzyme involved in glycolysis. However, upon exposure to saframycins, there is a notable increase in the concentration of GAPDH within the nucleus. researchgate.net This translocation has been confirmed through both cellular fractionation experiments and confocal microscopy. researchgate.net

The nuclear accumulation of GAPDH is a critical event in the mechanism of action of saframycins. researchgate.net It is suggested that the nuclear-translocated GAPDH, possibly as part of the ternary complex, interferes with nuclear processes essential for cell survival and proliferation. researchgate.net One such proposed function is the role of nuclear GAPDH as a transcriptional coactivator required for the progression of the cell cycle into the S phase. researchgate.netmdpi.compnas.org By disrupting this function, this compound can effectively halt cell division. Furthermore, studies have shown that depleting cellular levels of GAPDH through RNA interference can confer resistance to saframycins, underscoring the importance of this protein in mediating the drug's cytotoxic effects. researchgate.netmdpi.compnas.org

Effects on Ribonucleic Acid (RNA) Synthesis and Macromolecular Inhibition

This compound, like other members of the saframycin family, exhibits inhibitory effects on macromolecular synthesis, with a pronounced impact on ribonucleic acid (RNA) synthesis. nih.govasm.orgfrontiersin.org Studies on the parent compound, Saframycin A, have shown that it preferentially blocks RNA synthesis in cultured cells. researchgate.net This inhibition affects both the synthesis of pre-ribosomal RNA (pre-rRNA) and heterogeneous nuclear RNA (hnRNA). researchgate.net The inhibitory action is not merely a reduction in the rate of synthesis but also results in a shift towards lower molecular weight RNA molecules, suggesting a premature termination of transcription. researchgate.net

The inhibition of RNA synthesis is linked to the interaction of saframycins with the DNA template. asm.org While Saframycin A alone does not significantly affect the template activity of DNA with E. coli RNA polymerase in vitro, its inhibitory activity is markedly enhanced in the presence of a reducing agent like dithiothreitol (B142953) (DTT). researchgate.net This suggests that the reduced form of the saframycin molecule is more active in inhibiting transcription. The antibiotic's interaction with DNA does not appear to cause strand scission, indicating that the decreased template activity is due to the formation of a stable drug-DNA complex that hinders the progression of RNA polymerase. researchgate.netasm.org

MacromoleculeEffect of this compoundResearch Finding
DNA Inhibition of synthesisSaframycins have a more pronounced effect on DNA synthesis than on RNA synthesis. asm.orgsmw.ch
RNA Potent inhibition of synthesisSaframycin A preferentially blocks RNA synthesis, affecting both pre-rRNA and hnRNA. researchgate.netnih.govfrontiersin.org
Protein Inhibition of synthesisInhibition of protein synthesis is also observed, likely as a downstream consequence of inhibited DNA and RNA synthesis. asm.org

Involvement of Redox Cycling and Production of Reactive Oxygen Species

The quinone structure is a key functional component of the this compound molecule and is central to its ability to undergo redox cycling and generate reactive oxygen species (ROS). nih.govnih.gov This process involves the reduction of the quinone moiety to a semiquinone and subsequently to a hydroquinone (B1673460). researchgate.netnih.gov This reduction can be facilitated by cellular reducing agents such as NADPH. nih.gov

The redox equilibrium between the saframycin quinone and its reduced forms, particularly the semiquinone intermediate, is implicated in the production of cytotoxic oxygen radicals. researchgate.net The semiquinone radical can react with molecular oxygen to produce superoxide (B77818) anion radicals (O₂⁻•). nih.gov This initiates a cascade of reactions that can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov The generation of these ROS contributes to the cellular damage induced by this compound, including the potential for single-strand breaks in DNA. nih.gov This ROS-mediated damage represents an additional layer of cytotoxicity, complementing the direct DNA alkylation and inhibition of macromolecular synthesis.

Structure Activity Relationship Sar Studies of Saframycin S and Its Derivatives

Development and Evaluation of Semisynthetic and Unnatural Analogs of Saframycin S

Design and Biological Assessment of Bis-phenol Type Analogs for Enhanced DNA Alkylation

The mechanism of action of saframycins, including this compound, involves the formation of a reversible covalent bond with duplex DNA. This process typically occurs in the minor groove, where a drug-derived iminium ion intermediate undergoes nucleophilic attack by the exocyclic amino group of guanosine (B1672433) residues, predominantly at the C-21 position of the drug nih.govjptcp.comnih.govkaist.ac.kr. This compound is particularly active in its quinone form, which facilitates the generation of this crucial iminium cation, leading to subsequent covalent DNA binding nih.govresearchgate.net. Furthermore, specific oxygen functional groups located at the C8 and C18 positions of the saframycin core scaffold play a vital role by forming multipoint hydrogen bonds with DNA bases, enabling sequence recognition, particularly for 5'-GGC-3' and 5'-GGG-3' sequences nih.govnih.govkaist.ac.krglpbio.com. Beyond direct DNA alkylation, this compound has also been observed to inhibit topoisomerase II, an enzyme critical for DNA replication, thereby preventing the relaxation of supercoiled DNA and inducing DNA damage that ultimately leads to cell death nih.gov.

Structure-Activity Relationship (SAR) studies of saframycins have highlighted the significance of certain structural features for their biological efficacy. For instance, the presence of an alpha-cyanoamine or alpha-carbinolamine group is essential for cytotoxic activity; derivatives lacking these groups exhibit significantly diminished activity. Additionally, modifications at the C-14 or C-25 positions with bulky substituents generally lead to a decrease in cytotoxic potency.

A key area of research in enhancing the DNA alkylating capability of saframycins involves the design and assessment of bis-phenol type analogs. Natural saframycins, such as Saframycin A, often require a reductive activation step to convert their quinone moieties into the more reactive hydroquinone (B1673460) (bis-phenol) form before efficient iminium ion formation and DNA alkylation can occur jptcp.comresearchgate.net. This observation has driven the strategic design of analogs that inherently possess lower oxidation state aromatic rings, such as phenolic groups, at critical positions like the A- and E-rings nih.gov.

One notable example is an unnatural bis-phenol type analog (referred to as analog 3 in some studies) that features a C5 deoxy A-ring with a phenolic hydroxyl group at C8. This specific modification has been demonstrated to impart superior DNA alkylation capability when compared to natural products like cyanosafracin B, which contains a para-quinone moiety nih.gov. The phenolic hydroxyl group at C8 in this analog is hypothesized to act as an effective hydrogen bond donor, facilitating enhanced interaction with nucleic acids nih.gov. The proposed mechanism for DNA alkylation by these hydroquinone (bis-phenol) derivatives involves a B-ring opening, which is assisted by the phenolic hydroxyl group. This process leads to the formation of quinone methides, which subsequently cyclize to yield the iminium derivatives responsible for the direct DNA alkylation researchgate.net.

The enhanced activity of these bis-phenol analogs underscores the importance of the aromatic ring's oxidation state and the strategic placement of hydrogen bond donors in optimizing DNA interaction and alkylation efficiency within the saframycin scaffold.

Table 1: Comparative DNA Alkylation Capability of Saframycin Analogs

Compound NameAromatic Ring MoietyC8 Functional GroupDNA Alkylation CapabilityReference
Bis-phenol Analog 3Bis-phenolPhenolic HydroxylSuperior nih.gov
Cyanosafracin BPara-quinone-Standard nih.gov
Saframycin A (Quinone)Quinone-Requires Reduction jptcp.comresearchgate.net
Saframycin A (Hydroquinone)HydroquinonePhenolic HydroxylUp to 20-fold higher researchgate.net

Chemical Synthesis and Advanced Synthetic Methodologies for Saframycin S and Analogs

Total Synthesis Strategies of the Saframycin S Core Scaffold

The construction of the dense, stereochemically rich core of saframycins, characterized by a bis-tetrahydroisoquinoline (THIQ) system, presents a significant synthetic challenge. Researchers have devised various strategies to assemble this complex scaffold, focusing on efficiency, stereocontrol, and modularity.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline alkaloids. nih.govorganicreactions.org In the context of saframycins, this acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is crucial for forming the characteristic THIQ units. The biosynthesis of the saframycin core itself relies on iterative and stereoselective Pictet-Spengler-type cyclizations catalyzed by the non-ribosomal peptide synthetase (NRPS) module, SfmC. nih.gov This natural strategy has inspired synthetic approaches aiming to control the stereochemistry at the newly formed chiral centers.

In the asymmetric total synthesis of related compounds like Saframycin A, stereoselective intramolecular and intermolecular Pictet-Spengler reactions have been employed to establish the correct stereochemistry at key carbon centers. nih.gov The challenge in these syntheses often lies in controlling the regioselectivity and diastereoselectivity of the cyclization, particularly when constructing the second THIQ ring to form the pentacyclic core. The electronic nature of the aromatic rings plays a significant role, with electron-donating groups being necessary to facilitate the requisite electrophilic aromatic substitution, a factor that can limit the synthesis of certain analogs. nih.govresearchgate.net

Table 1: Key Pictet-Spengler Cyclization Strategies in Tetrahydroisoquinoline Synthesis

ApproachDescriptionKey FeaturesReference
Biomimetic Employs enzymatic catalysis (e.g., SfmC) to achieve high regio- and stereoselectivity in the formation of the pentacyclic intermediate.Iterative Pictet-Spengler reactions; precise enzymatic control. nih.gov
Asymmetric Chemical Utilizes chiral auxiliaries or catalysts to induce stereoselectivity in intramolecular and intermolecular Pictet-Spengler reactions.Control of C-1 and C-11 stereocenters; crucial for total synthesis of enantiopure final products. nih.gov
N-Acyl Pictet-Spengler Involves the cyclization of N-acylated β-arylethylamines, often providing a modular approach to complex bisbenzylisoquinoline alkaloids.Used for accessing tetrahydroisoquinoline moieties; adaptable for modular syntheses. rsc.orgresearchgate.net

Modular strategies offer the flexibility to synthesize a variety of analogs by combining different building blocks. Such approaches are highly desirable for structure-activity relationship (SAR) studies. An efficient modular synthesis for bisbenzylisoquinoline alkaloids, which share structural similarities with the saframycin core, involves the Bischler-Napieralski cyclization followed by Noyori asymmetric transfer hydrogenation to construct the THIQ core. nih.govacs.org The two THIQ units can then be linked, for instance, via an Ullmann coupling to form a biaryl ether linkage. nih.govacs.org

For the saframycin substructure specifically, a streamlined modular assembly has been developed that circumvents the limitations of the traditional Pictet-Spengler reaction. nih.gov This strategy enables the rapid construction of the complex scaffold and allows for greater structural diversification.

To enhance efficiency and overcome challenges associated with classical methods, modern catalytic systems have been integrated into saframycin synthesis. A novel approach for the efficient construction of the saframycin A substructure integrates copper and gold catalysis. nih.gov

This strategy involves three key transformations:

Copper(I)-catalyzed three-component assembly : A regiocontrolled coupling reaction brings together three key building blocks to rapidly assemble a complex intermediate. nih.gov

Tandem Strecker reaction and intramolecular cyclization : This sequence forms a crucial 2,3-diaminobenzofuran intermediate. nih.gov

Gold(I)-mediated 6-endo hydroamination : This final step involves a cascade sequence that forms the left isoquinoline (B145761) ring, ultimately yielding the core substructure of the THIQ alkaloids. nih.gov

This concise, four-step modular process demonstrates the power of modern catalytic methods to streamline the synthesis of complex natural product scaffolds. nih.gov

Chemo-Enzymatic Synthetic Approaches to this compound and Related Alkaloids

Merging the precision of chemical synthesis with the unparalleled selectivity of enzymatic catalysis offers a powerful strategy for constructing complex molecules like this compound. nih.gov This chemo-enzymatic approach leverages the strengths of both disciplines to create efficient and versatile synthetic routes.

The total synthesis of saframycin alkaloids has been achieved by combining chemical synthesis of specifically designed substrates with in vitro engineered biosynthesis. acs.orgnih.gov This hybrid approach utilizes the cell's own machinery in a controlled environment to perform challenging chemical transformations with high precision.

A key advantage of this method is the ability to rapidly access the complex, functionalized pentacyclic skeleton in a single day from two simple, chemically synthesized substrates, without the need to isolate intermediates. acs.orgnih.gov The enzymatic steps handle the intricate cyclizations, while subsequent chemical manipulations can be used to install other functionalities, such as the aminonitrile group. acs.orgnih.gov This streamlined process is not only efficient but also allows for the synthesis of various alkaloids, including jorunnamycin A and saframycin A, by modifying the synthetic precursors. acs.orgnih.gov

The non-ribosomal peptide synthetase (NRPS) module SfmC is the pivotal enzyme in the biosynthesis of the saframycin core. nih.govnih.gov It catalyzes a remarkable seven-step transformation, including iterative Pictet-Spengler reactions, to assemble the pentacyclic scaffold from dipeptidyl substrates. nih.gov

In chemo-enzymatic syntheses, recombinant SfmC has been successfully adapted to process rationally designed, synthetic substrates. acs.orgnih.gov By optimizing the structure of these "designer substrates," chemists can harness the catalytic power of SfmC to assemble the natural product core. acs.org This approach has been central to the concise and divergent chemo-enzymatic total syntheses of several tetrahydroisoquinoline alkaloids. nih.govacs.orgnih.gov The integration of the SfmC-catalyzed multistep enzymatic conversion with subsequent chemical modifications provides an operationally simple and expeditious route to these complex molecules. acs.orgnih.gov

Table 2: Comparison of Synthetic Approaches to the Saframycin Core

Synthetic StrategyAdvantagesDisadvantagesKey Reactions
Total Chemical Synthesis High flexibility for analog creation; access to unnatural scaffolds.Often lengthy; may require complex protecting group strategies; stereocontrol can be challenging.Pictet-Spengler cyclization, Copper(I)/Gold(I) catalysis.
Chemo-Enzymatic Synthesis High efficiency and stereoselectivity; rapid assembly of complex core; milder reaction conditions.Substrate scope may be limited by enzyme specificity; requires production of recombinant enzymes.SfmC-catalyzed Pictet-Spengler cyclizations, chemical functionalization.

Solid-Phase Synthesis for Expedited Analog Generation

The generation of saframycin analogs has been significantly accelerated through the application of solid-phase synthesis techniques. This methodology, analogous to solid-phase peptide synthesis, allows for the rapid construction of complex molecular scaffolds and the introduction of diverse structural modifications. acs.orgnih.gov By anchoring the initial building block to a solid support, intermediates can be easily purified by simple filtration, and an excess of reagents can be used to drive reactions to completion. mdpi.com

Development of Solid-Supported Platforms for Saframycin A (and S) Analog Synthesis

A significant breakthrough in the synthesis of saframycin analogs was the development of a 10-step solid-supported, enantioselective synthesis of saframycin A analogs. nih.gov This approach was designed to facilitate the rapid preparation of a large number of diverse structural analogs. acs.orgnih.gov

The synthetic strategy was conceived as an adaptation of a prior solution-phase synthesis. acs.org It involves the directed condensation of N-protected alpha-amino aldehyde reactants, proceeding with a C- to N-terminal directionality, similar to peptide synthesis. acs.orgnih.gov A key innovation in this platform was the development of a novel dual linker for the attachment of intermediates to the solid support. This linker attaches to the intermediate via a C-protective group, which is a substituted morpholino nitrile derivative. nih.gov

A notable feature of this solid-phase approach is the use of a diastereospecific cyclorelease mechanism. acs.orgnih.gov This final step not only cleaves the synthesized molecule from the solid support but also establishes a crucial stereocenter in the saframycin core. acs.org This method obviates the need for chromatographic purification of the final products or any of the intermediates, which significantly streamlines the synthesis process. nih.gov The resulting products are obtained in high purity, typically around 95%. acs.org

The versatility of this solid-supported platform allows for structural variation at multiple sites within the saframycin core. acs.orgnih.gov This has been demonstrated by varying the aldehydic reactant in the final Pictet-Spengler cyclization step, leading to a series of saframycin analogs with different substituents. acs.org

Feature Description Reference
Synthetic Approach 10-step solid-supported, enantioselective synthesis acs.orgnih.gov
Directionality C- to N-terminal directed condensation of N-protected alpha-amino aldehydes acs.orgnih.gov
Linker Novel dual linker; substituted morpholino nitrile derivative nih.gov
Release Mechanism Diastereospecific cyclorelease acs.orgnih.gov
Purification No chromatographic purification of intermediates or final products required nih.gov
Purity of Products Typically ~95% acs.org

Parallel Synthesis for the Creation of Diverse Structural Libraries

The solid-supported synthetic platform for saframycin analogs is particularly well-suited for parallel synthesis, a technique that enables the rapid generation of large and diverse libraries of compounds. acs.orgspirochem.combioduro.com This is crucial for exploring the structure-activity relationships of saframycin analogs and for identifying new compounds with improved pharmacological properties. acs.org

To demonstrate the feasibility of this approach for creating diverse structural libraries, a matrix of 16 saframycin A analogs was prepared through parallel synthesis. acs.orgnih.gov This was achieved by simultaneously varying two different sites of the saframycin core structure. nih.gov The ability to introduce deep-seated structural modifications in a parallel fashion represents a significant advancement over traditional methods that are often limited to late-stage derivatization of the natural product. acs.org

Parameter Finding Reference
Technique Parallel Synthesis acs.orgnih.gov
Library Size 16 saframycin A analogs acs.orgnih.gov
Points of Diversity Two sites of the saframycin core were varied nih.gov
Product Quantity 0.5-2.0 mg per analog acs.org
Overall Yield 9-26% acs.org
Average Yield per Step 79-87% acs.org

Q & A

Q. What is the biosynthetic pathway of Saframycin S, and how does it compare to Saframycin A?

this compound biosynthesis likely involves nonribosomal peptide synthetases (NRPSs), similar to Saframycin A. Key enzymes like SfmC (studied via cryo-EM) are critical for constructing the pentacyclic core. Comparative genomic analysis and heterologous expression of NRPS clusters can identify pathway divergence points .

Q. What experimental techniques are used to determine the DNA-binding specificity of this compound?

DNA footprinting assays and electrophoretic mobility shift assays (EMSAs) are standard. This compound’s covalent binding to DNA (e.g., guanine-rich regions) can be validated using radiolabeled analogs (e.g., 14C^{14}\text{C}-cyanide tagging) and high-resolution mass spectrometry .

Q. Which functional groups in this compound are critical for its biological activity, and how are they identified?

The quinone moiety and α-amino aldehyde groups are essential for cytotoxicity. Structure-activity relationship (SAR) studies using synthetic analogs (e.g., bishydroquinone derivatives) and alanine scanning mutagenesis of NRPS domains can pinpoint functional contributions .

Q. How does this compound inhibit RNA synthesis, and what assays confirm this mechanism?

this compound intercalates DNA, disrupting RNA polymerase activity. Inhibition is validated via 3H^3\text{H}-uridine incorporation assays in vitro and RNA-seq profiling in treated cells to quantify transcriptional suppression .

Q. What are the key structural differences between this compound and its analogues that influence potency?

Modifications at the C-7 cyano group or O-methylation sites alter bioactivity. X-ray crystallography and nuclear magnetic resonance (NMR) comparative analysis of synthetic derivatives reveal structural determinants of efficacy .

Advanced Research Questions

Q. How can researchers resolve structural polymorphism observed in this compound biosynthesis enzymes using cryo-EM?

Cryo-EM single-particle analysis with advanced classification algorithms (e.g., RELION) can separate conformational states. Grid optimization (e.g., graphene oxide support films) improves resolution for flexible NRPS domains like SfmC .

Q. What methodological considerations are critical when designing studies on the antitumor efficacy of this compound in vivo?

Use orthotopic xenograft models to mimic tumor microenvironments. Ensure pharmacokinetic profiling (plasma half-life, tissue distribution) and dose escalation studies align with FDA guidelines for first-in-human trials. Include toxicity endpoints (e.g., liver enzyme assays) .

Q. How should researchers approach contradictory data regarding this compound's cytotoxicity across different cancer cell lines?

Conduct systematic reviews to identify confounding variables (e.g., cell line genetic backgrounds). Use multi-omics integration (transcriptomics/proteomics) to map resistance pathways. Validate findings via CRISPR-Cas9 knockout of implicated genes .

Q. What strategies are effective in optimizing the enantioselective synthesis of this compound derivatives?

Employ solid-phase synthesis with pseudoephedrine chiral auxiliaries to control stereochemistry. Palladium-catalyzed decarboxylative couplings enhance efficiency. Monitor enantiomeric excess via chiral HPLC or circular dichroism spectroscopy .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50}. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report significance thresholds (e.g., P<0.01P < 0.01) and confidence intervals to meet ICH guidelines .

Q. Methodological Notes

  • Data Reporting : Follow CONSORT guidelines for in vivo studies. Report numerical data to three significant figures, justifying precision .
  • Ethical Compliance : Obtain IRB approval for human-derived cell lines and disclose conflicts of interest per ICMJE standards .
  • Literature Review : Use PICO frameworks to refine hypotheses and COSMIN checklists for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.